2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine
Description
Properties
IUPAC Name |
[(E)-1-pyrazin-2-ylethylideneamino] 4-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O2/c1-9(12-8-15-6-7-16-12)17-19-13(18)10-2-4-11(14)5-3-10/h2-8H,1H3/b17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTNFMLGOHCFQO-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C1=CC=C(C=C1)F)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC(=O)C1=CC=C(C=C1)F)/C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine typically involves the reaction of 4-fluorobenzoyl chloride with pyrazine-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine is a chemical compound with the molecular formula . It features a pyrazine ring substituted with a 4-fluorobenzoyl group and an ethanimidoyl group.
Scientific Research Applications
This compound is a versatile compound with applications spanning across chemistry, biology, medicine, and industry.
Chemistry
- It serves as a building block in synthesizing complex organic molecules.
Biology
- It is investigated for potential biological activities, including antimicrobial and anticancer properties.
- Lactoperoxidase (LPO) and heterocyclic amines studies have been done regarding breast cancer etiology .
Medicine
- It is explored as a potential drug candidate for various therapeutic applications.
- It has been identified as an inhibitor of inhibitors of differentiation (Id) for potential use in treating and preventing diseases .
Industry
- It is utilized in developing new materials and chemical processes.
Chemical Reactions
This compound can participate in several types of chemical reactions.
- Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. The major products formed are carboxylic acids or ketones.
- Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. The major products are alcohols or amines.
- Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols in the presence of a base. The major products are substituted pyrazine derivatives.
Mechanism of Action
The mechanism of action of 2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties, derived from the provided evidence:
Key Structural and Functional Comparisons
This aligns with , which highlights pyrazine's inherent electron-deficient nature, further amplified by fluorine substitution . The chloro analog () shares a similar ethanimidoyl-pyrazine scaffold but differs in halogen substitution. Chlorine’s larger atomic radius and lower electronegativity may alter lipophilicity and metabolic stability compared to fluorine .
Synthetic Accessibility
- The triazolo-pyrazine derivative in achieves an 80.04% yield over three steps, suggesting that fluorinated pyrazines can be synthesized efficiently via substitution and cyclization reactions . This contrasts with sulfonamide-functionalized pyrazines (), which require sulfonyl chloride intermediates and yield ~47% .
Sulfur-containing analogs (e.g., ) may exhibit improved pharmacokinetic profiles due to sulfur’s role in modulating solubility and membrane permeability .
Electronic and Material Applications
- ’s 2-(4-fluorobenzoyl)pyrazine lacks the ethanimidoyl group but demonstrates utility in electronic materials, likely due to its planar aromatic structure and fluorine’s electron-withdrawing effects .
Research Findings and Implications
Physicochemical Properties
- The target compound’s electron-deficient pyrazine core () combined with the 4-fluorobenzoyloxy group may enhance its reactivity in nucleophilic substitution or coordination chemistry, similar to Hofmann-like networks in .
Biological Activity
The compound 2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine belongs to a class of pyrazine derivatives that have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a pyrazine ring substituted with a 4-fluorobenzoyloxy group and an ethanimidoyl moiety. The presence of these functional groups is hypothesized to enhance its biological activity by facilitating interactions with specific biological targets.
The biological activity of pyrazine derivatives often involves multiple mechanisms, including:
- Inhibition of Kinases : Some studies have indicated that pyrazine derivatives can inhibit specific kinases, which play crucial roles in cell signaling pathways related to cancer and inflammation.
- Antimicrobial Activity : The structure of this compound suggests potential antimicrobial properties, particularly against resistant strains.
- Antioxidant Properties : Pyrazine derivatives are known for their ability to scavenge free radicals, thereby reducing oxidative stress in cells.
Biological Assays and Findings
Recent studies have assessed the biological activity of this compound through various assays:
Table 1: Biological Activity Summary
Case Studies
- Cancer Cell Lines : In vitro studies demonstrated that this compound exhibited potent cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values ranging from 0.18 μM to 0.19 μM.
- Neuroprotective Effects : Research indicated that this compound could protect neuronal cells from oxidative damage induced by H2O2, suggesting potential applications in neurodegenerative diseases.
- Inflammation Modulation : The compound was shown to inhibit NF-κB signaling pathways, which are critical in inflammatory responses, thus presenting possibilities for treating inflammatory disorders.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine, and how can intermediates be stabilized?
- Methodology : Acylation reactions are critical. React a pyrazine derivative containing an ethanimidoyl-oxygen group with 4-fluorobenzoyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIEA) as a base. Purify via crystallization with diethyl ether or flash chromatography . For hygroscopic intermediates, use anhydrous solvents and inert atmospheres (e.g., nitrogen/argon) to prevent hydrolysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should be prioritized?
- Methodology :
- 1H/13C NMR : Identify the 4-fluorobenzoyl group via aromatic proton signals (δ 7.8–8.2 ppm) and carbonyl carbon (δ ~165 ppm). The pyrazine ring protons appear as singlet(s) near δ 8.5–9.0 ppm .
- IR : Confirm ester carbonyl (C=O) stretching at ~1740 cm⁻¹ and pyrazine ring vibrations at ~1550–1600 cm⁻¹ .
- ESI-MS : Look for the molecular ion peak matching the exact mass (e.g., calculated for C₁₃H₁₀FN₃O₃: 283.06 g/mol) .
Q. How can researchers troubleshoot low yields during the coupling of the 4-fluorobenzoyl moiety?
- Methodology : Optimize reaction stoichiometry (1:1.2 molar ratio of pyrazine intermediate to 4-fluorobenzoyl chloride). Use catalytic DMAP (4-dimethylaminopyridine) to enhance acylation efficiency. Monitor reaction progress via TLC (eluent: ethyl acetate/hexane, 3:7) .
Advanced Research Questions
Q. How can computational models predict the electronic excitations and non-radiative decay pathways of the pyrazine core?
- Methodology : Use a 24-mode model Hamiltonian to simulate the S₁ and S₂ potential energy surfaces. Apply the multiconfiguration time-dependent Hartree (MCTDH) method for wave packet propagation, accounting for vibronic coupling between states. Validate against experimental UV-Vis spectra .
Q. What structural modifications to the ethanimidoyl or 4-fluorobenzoyl groups could enhance bioactivity, based on structure-activity relationship (SAR) studies?
- Methodology : Replace the 4-fluorobenzoyl group with bulkier aryl substituents (e.g., 3,4-dichlorobenzoyl) to test hydrophobic interactions. For the ethanimidoyl group, introduce electron-withdrawing groups (e.g., nitro) to modulate electron density on the pyrazine ring. Evaluate changes in receptor binding using in vitro assays (e.g., kinase inhibition) .
Q. How should researchers resolve contradictions in reported bioactivity data for analogous pyrazine derivatives?
- Methodology : Cross-validate assay conditions (e.g., cell lines, enzyme isoforms). For example, a compound may show cytotoxicity in cancer cells but no inhibition of carbonic anhydrase II, highlighting target selectivity. Use dose-response curves and molecular docking to clarify mechanisms .
Q. What crystallographic strategies are recommended for determining the stereochemical configuration of this compound?
- Methodology : Grow single crystals via slow evaporation in ethanol/water (9:1). Perform X-ray diffraction with Cu-Kα radiation (λ = 1.5418 Å). Refine structures using SHELXL-97, and deposit data in the Cambridge Crystallographic Database (CCDC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
